![molecular formula C22H20ClN5O3S B2581648 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 896309-40-3](/img/structure/B2581648.png)
2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O3S and its molecular weight is 469.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
Research has focused on the synthesis and structural elucidation of compounds that share structural similarities with the specified chemical, highlighting their potential in creating novel therapeutic agents. For instance, a study by MahyavanshiJyotindra et al. (2011) detailed the synthesis of derivatives through the condensation of thiol and chloroacetamide, followed by an extensive evaluation of their antimicrobial, antifungal, and anti-tuberculosis activities. This study emphasizes the importance of such compounds in pharmaceutical chemistry due to their broad spectrum of biological activities MahyavanshiJyotindra et al., 2011.
Pharmacological Evaluation
Further investigations into the pharmacological effects of related compounds have been conducted, with a focus on their anti-exudative properties. Chalenko et al. (2019) synthesized new pyrolin derivatives and evaluated their anti-exudative activity, revealing that some synthesized compounds showed superior activity compared to reference drugs, pointing to the potential for developing new therapeutic agents with enhanced efficacy Chalenko et al., 2019.
Vibrational Spectroscopic Analysis
The vibrational spectroscopic signatures of these compounds have also been a subject of interest, as demonstrated by Jenepha Mary et al. (2022). Their research utilized Raman and Fourier transform infrared spectroscopy to characterize the vibrational signatures of an antiviral active molecule closely related to the specified chemical. This study not only provides insights into the structural and electronic properties of such compounds but also underscores their potential pharmaceutical applications Jenepha Mary et al., 2022.
Anticancer Evaluation
Explorations into the anticancer properties of similar compounds have been carried out as well. For example, Zyabrev et al. (2022) synthesized a series of 4-arylsulfonyl-1,3-oxazoles and evaluated their in vitro anticancer activity. Their findings indicated significant activity against specific cancer cell lines, highlighting the potential of these compounds in cancer therapy Zyabrev et al., 2022.
Mechanism of Action
Target of action
The compound “2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds, including 1,2,4-triazoles, are known to have a broad range of biological activities . They can interact with various biological targets, depending on their specific structures and functional groups.
Mode of action
They can form hydrogen bonds and other types of interactions with their targets, leading to changes in the target’s activity .
Biochemical pathways
The compound also contains a pyrrole ring, which is another type of heterocyclic compound. Pyrrole rings are found in many biologically active compounds, including some that are involved in important biochemical pathways . .
Pharmacokinetics
The pharmacokinetics of a compound depend on its specific chemical structure and properties. Factors such as solubility, stability, and the presence of functional groups that can be metabolized by the body will all influence how the compound is absorbed, distributed, metabolized, and excreted .
Result of action
The result of the compound’s action will depend on its specific targets and mode of action. Some 1,2,4-triazoles and pyrroles have been found to have antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Action environment
The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its targets, and its interactions with those targets .
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-30-17-9-10-19(31-2)18(13-17)24-20(29)14-32-22-26-25-21(15-5-7-16(23)8-6-15)28(22)27-11-3-4-12-27/h3-13H,14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDURRTCLVZLYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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